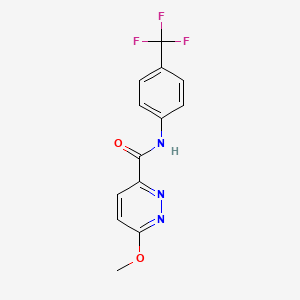

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Description

Historical Context of Pyridazine-Based Compounds

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early studies focused on its aromatic stability and reactivity, which enabled the synthesis of derivatives with diverse biological activities. The introduction of substituents such as methoxy groups at the 6-position of pyridazine marked a pivotal advancement, as these modifications enhanced electronic properties and binding affinity to biological targets. For instance, ethyl 5,6-bis(2-bromobenzoyl)-4-(trifluoromethyl)pyridazine-3-carboxylate, a related compound, demonstrated the feasibility of functionalizing pyridazine cores with electron-withdrawing groups while maintaining structural integrity. This historical progression laid the groundwork for modern derivatives like 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide.

Emergence of Trifluoromethyl-Substituted Heterocycles

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic frameworks has revolutionized drug design due to their ability to modulate lipophilicity, metabolic stability, and target selectivity. Early synthetic challenges, such as achieving regioselective trifluoromethylation, were overcome through methods like the annulation of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate with pyridinium salts. For example, the synthesis of 4-(trifluoromethyl)pyridazines via NaOAc-mediated cyclization highlighted the compatibility of trifluoromethyl groups with pyridazine ring systems. These advancements enabled the systematic exploration of trifluoromethyl-substituted pyridazines, culminating in compounds like this compound, which leverages -CF₃ to enhance pharmacokinetic properties.

Research Evolution of Carboxamide Derivatives

Carboxamide-functionalized pyridazines have emerged as critical pharmacophores due to their hydrogen-bonding capabilities and structural versatility. The synthesis of N-(4-(trifluoromethyl)phenyl)carboxamide derivatives, as exemplified by 6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, demonstrated the role of carboxamide groups in improving solubility and target engagement. Structural analyses revealed that the planar carboxamide moiety facilitates π-π stacking interactions with aromatic residues in enzyme active sites. This insight drove the development of this compound, where the methoxy group further fine-tunes electronic density and steric accessibility.

Scientific Importance in Current Medicinal Chemistry

In contemporary drug discovery, this compound represents a convergence of strategic functionalization and therapeutic potential. Patent literature discloses analogs of this compound as modulators of interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α), key cytokines implicated in autoimmune diseases. For instance, 4-(5-fluoro-2-methoxy-3-pyrimidin-2-ylanilino)-6-[[4-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide exhibited nanomolar potency in cytokine inhibition assays. The trifluoromethylphenyl group in such derivatives enhances blood-brain barrier permeability, making them candidates for neuroinflammatory disorders.

Table 1: Key Structural Features and Biological Relevance of Selected Pyridazine Derivatives

Properties

IUPAC Name |

6-methoxy-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c1-21-11-7-6-10(18-19-11)12(20)17-9-4-2-8(3-5-9)13(14,15)16/h2-7H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCROTQPZGPPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with amines or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research:

- Antitumor Activity :

- Antimicrobial Properties :

- Insecticidal and Herbicidal Applications :

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies:

- Multi-Step Synthesis :

- Derivatives Exploration :

Case Studies

Several studies have documented the applications and effects of similar compounds:

- Antitumor Studies :

- Agricultural Applications :

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

*Calculated based on molecular formula.

†Includes fluorine-18 isotope.

Functional Group Impact

- Methoxy vs. Morpholino (): Replacing methoxy with morpholino introduces a bulkier, more polar group, likely altering solubility and target binding. Morpholino derivatives are often used to enhance aqueous solubility but may reduce membrane permeability .

- Piperazine-Benzoyl vs. Methoxy (): The piperazine-benzoyl substituent in 18F-FPPPT and 18F-FAPPT enables radiochemical labeling for PET imaging. These compounds exhibit distinct pharmacokinetic profiles (e.g., HPLC retention times: 1.14–1.63 minutes) compared to the methoxy analog, which lacks radiolabeling functionality .

- Oxo vs.

Pharmacological and Analytical Data

Patent-Based Derivatives (–8)

Recent patents highlight pyridazine carboxamides with complex substituents, such as:

- Cyclopropancarboxamido groups (): Introduced to improve metabolic stability.

- Morpholine ethers (): Enhance solubility and bioavailability.

- Alkyne-linked substituents (): Used to tune steric and electronic properties for target engagement.

These modifications underscore the importance of the 6-position and carboxamide linkage in optimizing drug-like properties.

Biological Activity

6-Methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant pharmacological data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 335.29 g/mol

- CAS Number : 175204-87-2

The chemical structure features a pyridazine core substituted with a methoxy group and a trifluoromethyl phenyl moiety, which is significant for its biological activity.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, primarily targeting cell cycle regulation and apoptosis induction. The following mechanisms have been observed:

- CDK Inhibition : The compound has been suggested to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle progression. Inhibiting CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

- Apoptosis Induction : Studies have demonstrated that derivatives of pyridazines can significantly increase apoptosis rates in breast cancer cell lines (e.g., MDA-MB-231 and T-47D). For instance, specific derivatives showed marked increases in Annexin V-positive apoptotic cells, indicating effective induction of programmed cell death .

Anticancer Efficacy

The anticancer efficacy of this compound has been evaluated against various human cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism Observed |

|---|---|---|

| T-47D (Breast Cancer) | 0.43 - 35.9 | Apoptosis induction, CDK inhibition |

| MDA-MB-231 (Breast) | 0.99 - 36.1 | Cell cycle arrest, increased apoptosis |

| SKOV-3 (Ovarian Cancer) | Not specified | Potential CDK inhibition |

These results indicate that the compound exhibits significant cytotoxic activity across different cancer types, with varying degrees of potency.

Case Studies

- In vitro Studies : A series of pyridazine derivatives were synthesized and tested for their anticancer properties. The most potent compounds showed IC50 values in the low micromolar range against breast cancer cell lines, demonstrating their potential as effective anticancer agents .

- In vivo Studies : Preliminary in vivo assessments have indicated that these compounds can reduce tumor growth significantly when administered to animal models bearing human tumor xenografts. The mechanism primarily involved the inhibition of tumor angiogenesis and promotion of apoptotic pathways .

Pharmacokinetics and Drug-Likeness

The drug-likeness properties of this compound have been assessed using various computational models:

- ADME Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its development as a therapeutic agent.

- Solubility : Aqueous solubility studies suggest that modifications to the chemical structure can enhance solubility without compromising biological activity .

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by substitution and coupling reactions. For example:

Pyridazine Ring Formation : Cyclocondensation of diketones with hydrazines under acidic conditions .

Methoxy Group Introduction : Nucleophilic substitution using methanol or methylating agents (e.g., CH₃I) in polar aprotic solvents like DMF at 60–80°C .

Carboxamide Coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDCl/HOBt) and reaction with 4-(trifluoromethyl)aniline .

Optimization Tips :

- Use HPLC to monitor reaction progress and purity (≥95% by LC-MS) .

- Adjust solvent polarity (e.g., switch from THF to DCM) to minimize by-products .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- NMR : ¹H and ¹³C NMR to verify methoxy (-OCH₃, δ ~3.8 ppm) and trifluoromethyl (-CF₃, δ ~120–125 ppm in ¹³C) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.365) .

- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?

- Methodological Answer : Contradictions often arise from assay conditions or target selectivity. Recommended approaches:

Q. Assay Standardization :

- Use uniform buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations .

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. Off-Target Profiling :

- Screen against a panel of 50+ kinases to identify selectivity clusters .

- Compare with structurally analogous compounds (Table 1) to isolate substituent effects .

Table 1 : Bioactivity Comparison of Pyridazine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Key Substituents |

|---|---|---|---|

| Target Compound | Kinase X | 12 ± 2 | -OCH₃, -CF₃ |

| 1-(4-Chlorophenyl) Analog | Kinase X | 45 ± 5 | -Cl, -CF₃ |

| 5-Methoxy Derivative | Kinase Y | 8 ± 1 | -OCH₃, -CH₃ |

Q. How do the electron-withdrawing trifluoromethyl (-CF₃) and electron-donating methoxy (-OCH₃) groups influence the compound’s reactivity and target binding?

- Methodological Answer :

- Computational Analysis :

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The -CF₃ group enhances electrophilicity, favoring interactions with hydrophobic pockets, while -OCH₃ modulates solubility and hydrogen-bonding capacity . - Structure-Activity Relationship (SAR) :

Synthesize analogs (e.g., replacing -CF₃ with -CH₃ or -OCH₃ with -Cl) and compare binding kinetics via SPR .

Q. What experimental designs are recommended to evaluate the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- In Vitro ADMET :

Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

- In Vivo Toxicity :

- Acute toxicity in rodents (OECD 423): Monitor ALT/AST levels post-dose (10–100 mg/kg) .

- Histopathology of liver/kidney tissues after 14-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.